Quinidine

Description

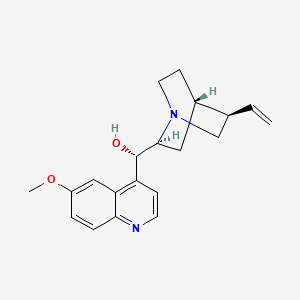

Structure

3D Structure

Propriétés

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-LHHVKLHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023549 | |

| Record name | Quinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Triboluminescent solid; [Merck Index], Solid | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 64 °F (NTP, 1992), Lustrous needles; decomposes at 259 °C (drug); specific optical rotation at 20 °C/D + 200 deg ; sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether; neutral reaction. /Quinidine hydrochloride monohydrate/, 1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform; very soluble in methanol; practically insoluble in petroleum ether., Soluble in benzene, In water, 140 mg/l @ 25 °C, 3.34e-01 g/L | |

| Record name | SID56320931 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Quinidine of commerce is usually accompanied by up to 20% of hydroquinidine., Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. | |

| Record name | QUINIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS WITH 2.5 MOL WATER OF CRYSTALLIZATION; CRYSTALS FROM DILUTE ALCOHOL | |

CAS No. |

56-54-2 | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITX08688JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

331 to 336 °F (NTP, 1992), 174-175 °C after drying of solvated crystals, Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/, Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/, 174 °C | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular and electrophysiological interactions between the Class Ia antiarrhythmic agent quinidine and the cardiac voltage-gated sodium channel, Nav1.5. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the intricate mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action: State- and Use-Dependent Blockade

This compound's primary antiarrhythmic effect is achieved through the blockade of the fast inward sodium current (INa) mediated by Nav1.5 channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This blockade reduces the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in cardiac tissue.[1] A critical feature of this compound's interaction with Nav1.5 is its state-dependent and use-dependent nature. This means that the degree of channel blockade is not constant but is dynamically influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation (i.e., heart rate).[1][3]

This compound exhibits a higher affinity for the open and inactivated states of the Nav1.5 channel compared to the resting state.[1][3] This preferential binding to the active states of the channel leads to a more pronounced blockade in rapidly firing tissues, a phenomenon known as use-dependence.[1] This property is crucial for its therapeutic efficacy in suppressing tachyarrhythmias.

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented structural insights into the this compound-Nav1.5 interaction. These studies reveal that this compound binds within the central pore of the Nav1.5 channel, physically obstructing the pathway for sodium ion permeation.[4][5] The binding site is located just below the channel's selectivity filter and involves interactions with amino acid residues from domains I, III, and IV of the channel protein.[4][5] Furthermore, the binding of this compound induces a conformational change in a key tyrosine residue (Tyr1767), which contributes to the closure of the intracellular gate, further enhancing the channel blockade.[4]

Quantitative Analysis of this compound's Effects on Nav1.5

The inhibitory effects of this compound on Nav1.5 channels have been quantified through various electrophysiological studies. The following tables summarize key quantitative data, providing a comparative overview of this compound's potency and kinetics.

Table 1: Inhibitory Potency (IC50) of this compound on Nav1.5 Channels

| Cell Line | Current Type | Holding Potential (Vhold) | IC50 (μM) | Reference(s) |

| HEK293 | Peak | -95 mV | 28.9 ± 2.2 | [6] |

| HEK293T | Peak | -120 mV | 40.3 ± 1.1 | [4] |

| hiPSC-CMs | Peak (CiPA protocol) | Not specified | 12.5 | [7] |

| Rabbit Myocytes | Peak | Not specified | 11.0 ± 0.7 | |

| Rabbit Myocytes | Late | Not specified | 12.0 ± 0.7 |

IC50 values represent the concentration of this compound required to inhibit 50% of the specified sodium current.

Table 2: Kinetic Parameters of this compound Block on Nav1.5 Channels

| Parameter | Description | Value | Experimental Condition | Reference(s) |

| Recovery Time Constant (τoff) | The time taken for the channel to recover from this compound-induced block at the resting potential. | 3 - 8 s | Guinea-pig papillary muscle | [3][8] |

| Slow Time Constant of Recovery | A slower component of recovery from block. | 37.7 ± 5.9 s | HEK293 cells | [6] |

Detailed Experimental Protocols

The characterization of this compound's effects on Nav1.5 channels relies on precise and standardized experimental methodologies. The whole-cell patch-clamp technique is the gold standard for these investigations.

Cell Culture and Preparation

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A gene (encoding Nav1.5) are commonly used.[4][6] These cells provide a homogenous population of channels for consistent and reproducible measurements.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of Nav1.5 channels.[6]

-

Preparation for Electrophysiology: On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic dissociation solution to preserve the integrity of the cell membrane and ion channels.

Electrophysiological Recording: Whole-Cell Patch-Clamp

-

Apparatus: A standard patch-clamp rig is used, consisting of a microscope, micromanipulators, an amplifier (e.g., Axopatch 200B), a digitizer, and a computer with data acquisition and analysis software (e.g., pCLAMP).

-

Solutions:

-

External (Bath) Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.[9]

-

Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[9] Note: Cesium (Cs+) is used in both internal and external solutions to block potassium channels, thus isolating the sodium current.

-

-

Procedure:

-

A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a single cell.

-

A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the total ion current.

-

Series resistance is compensated to minimize voltage errors.

-

Voltage-Clamp Protocols

Specific voltage protocols are applied to the cell to elicit Nav1.5 currents and study the effects of this compound on different channel states.

-

IC50 Determination for Peak Current (CiPA Protocol):

-

Cells are held at a holding potential of -120 mV.

-

A depolarizing step to -15 mV for 20 ms is applied to elicit the peak inward sodium current.[6]

-

This protocol is repeated at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation and drug block between pulses.

-

After establishing a stable baseline current, this compound is applied at increasing concentrations.

-

The peak current at each concentration is measured and normalized to the baseline to construct a concentration-response curve, from which the IC50 is calculated.

-

-

Assessment of Use-Dependence:

-

A train of depolarizing pulses (e.g., to -15 mV) is applied at a higher frequency (e.g., 1-3 Hz) from a holding potential of -100 mV.

-

The peak current of each pulse in the train is measured.

-

In the presence of this compound, a progressive decrease in the peak current amplitude with each pulse will be observed, demonstrating use-dependent block.

-

-

Recovery from Inactivation and Block:

-

A two-pulse protocol is used. A conditioning pulse depolarizes the cell to inactivate the channels and allow for drug binding.

-

The membrane is then repolarized to a negative potential (e.g., -120 mV) for varying durations.

-

A test pulse is then applied to measure the fraction of channels that have recovered from inactivation and drug block.

-

The time course of recovery is fitted with an exponential function to determine the recovery time constant.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with Nav1.5 channels.

This compound's State-Dependent Block of Nav1.5

Caption: State-dependent interaction of this compound with Nav1.5 channels.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for Nav1.5 electrophysiology study.

Molecular Interaction of this compound with Nav1.5 Pore

Caption: this compound's binding and blocking mechanism in the Nav1.5 pore.

Conclusion

This compound's mechanism of action on Nav1.5 channels is a multifaceted process characterized by state- and use-dependent pore blockade. Structural and electrophysiological data converge to provide a detailed picture of how this drug interacts with its target to produce its antiarrhythmic effects. A thorough understanding of these interactions, including the quantitative aspects of binding affinity and kinetics, is paramount for the development of safer and more effective antiarrhythmic therapies. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for future research in this critical area of cardiovascular pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug this compound* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. sophion.com [sophion.com]

- 8. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

Molecular Basis of Quinidine's Antiarrhythmic Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a Class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its therapeutic efficacy is rooted in its complex and multifaceted interaction with various cardiac ion channels, which collectively modulate the electrophysiological properties of cardiomyocytes. This technical guide provides a comprehensive overview of the molecular basis of this compound's antiarrhythmic effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Modulation of Cardiac Ion Channels

This compound's primary antiarrhythmic action is achieved through the blockade of several key voltage-gated ion channels, which alters the shape and duration of the cardiac action potential. This modulation helps to suppress abnormal cardiac rhythms and restore normal sinus rhythm.[1] The principal targets of this compound include sodium, potassium, and to a lesser extent, calcium channels.

Sodium Channel (INa) Blockade

As a Class Ia antiarrhythmic, this compound's defining characteristic is its blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] By binding to the open state of the Nav1.5 channel, the primary cardiac sodium channel, this compound slows the rate of depolarization, reduces the maximum upstroke velocity (Vmax), and slows conduction velocity through the cardiac tissue.[3][4] This effect is "use-dependent," meaning the degree of block increases with higher heart rates.[2]

Cryo-electron microscopy studies have revealed that this compound binds within the pore of the human Nav1.5 channel, just beneath the selectivity filter.[3][5] It is coordinated by residues from repeats I, III, and IV of the channel protein.[3] This binding physically obstructs the ion permeation pathway and induces a conformational change that tightens the intracellular gate, further contributing to the channel blockade.[3]

Potassium Channel (IK) Blockade

This compound's effect on repolarization is primarily mediated by its blockade of multiple potassium channels, which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).[1][6] This is a key factor in its efficacy against re-entrant arrhythmias. The main potassium currents inhibited by this compound include:

-

Rapidly activating delayed rectifier potassium current (IKr): Mediated by the hERG (human Ether-à-go-go-Related Gene) channel, IKr is crucial for Phase 3 repolarization. This compound is a potent blocker of the hERG channel.[7][8] Mutagenesis studies have identified key residues in the S6 domain, such as F656, as critical for high-affinity binding of this compound.[7][8]

-

Slowly activating delayed rectifier potassium current (IKs): While also contributing to repolarization, the effect of this compound on IKs is generally less pronounced than on IKr.[2]

-

Transient outward potassium current (Ito): This current is responsible for the early phase of repolarization (Phase 1). This compound's inhibition of Ito contributes to the overall prolongation of the APD.[6][9]

-

Inwardly rectifying potassium current (IK1): this compound can also block IK1, which is important for maintaining the resting membrane potential and the final phase of repolarization.[10]

Calcium Channel (ICaL) Blockade

This compound also exhibits a modest blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the action potential.[2] This action can lead to a negative inotropic effect.

Quantitative Data on this compound's Ion Channel Blockade

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels. It is important to note that these values can vary depending on the experimental conditions, such as the expression system used and the specific voltage protocols applied.

| Ion Channel | Current | Species/Expression System | IC50 (µM) | Reference(s) |

| Sodium Channels | ||||

| Nav1.5 | INa | HEK293 cells | 28.9 ± 2.2 | [11] |

| Nav1.5 | INa | HEK 293T cells | 40.3 ± 1.1 | [12] |

| Potassium Channels | ||||

| hERG (Kv11.1) | IKr | Xenopus oocytes | Varies (stereoselective) | [7][8] |

| KvLQT1/minK | IKs | Not specified | Not specified | [13] |

| Kv4.3 | Ito | Not specified | Not specified | [13] |

| Kv1.5 | IKur | Human atrial myocytes | 5 - 7 | [10] |

| Kir2.1 | IK1 | Pediatric human atrial myocytes | 4.1 | [10] |

| Adult human atrial myocytes | 42.6 | [10] | ||

| Calcium Channels | ||||

| Cav1.2 | ICaL | Not specified | Not specified | [13] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound's antiarrhythmic effects.

Caption: Molecular mechanism of this compound's effect on the cardiac action potential.

Caption: Typical experimental workflow for characterizing this compound's effects on ion channels.

Experimental Protocols

The investigation of this compound's molecular effects relies heavily on electrophysiological techniques to measure ion channel activity in real-time. The two primary methods employed are whole-cell patch-clamp for isolated cardiomyocytes or cultured cell lines, and two-electrode voltage-clamp for Xenopus oocytes expressing a specific ion channel.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents from a single cell.

1. Cell Preparation:

-

Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or obtained from human biopsies.

-

Cultured Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably or transiently transfected with the cDNA of the ion channel of interest (e.g., Nav1.5, hERG).

2. Recording Setup:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.

-

The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing for electrical access to the cell's interior.

3. Voltage-Clamp Protocol:

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

A series of voltage steps are applied to elicit the specific ion current of interest. For example, to record INa, a depolarizing pulse to -20 mV is applied.

-

The resulting current is measured by the amplifier.

4. Drug Application:

-

After obtaining a stable baseline recording, this compound is perfused into the recording chamber at various concentrations.

-

The effect of this compound on the ion current is recorded until a steady-state block is achieved.

5. Data Analysis:

-

The peak current amplitude in the presence of this compound is compared to the control to determine the percentage of block.

-

Dose-response curves are generated to calculate the IC50 value.

-

Changes in channel gating kinetics (e.g., activation, inactivation, deactivation) are also analyzed.[14]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying the pharmacology of a specific ion channel in a heterologous expression system.[15][16][17]

1. Oocyte Preparation:

-

cRNA encoding the ion channel of interest is synthesized in vitro.

-

Stage V-VI oocytes are harvested from Xenopus laevis frogs and injected with the cRNA.

-

The oocytes are incubated for 2-5 days to allow for channel protein expression on the cell membrane.[16]

2. Recording Setup:

-

The oocyte is placed in a recording chamber and impaled with two microelectrodes.

-

One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.[15]

3. Voltage-Clamp and Data Acquisition:

-

Similar voltage protocols as in patch-clamp are used to elicit and record the ion currents.

4. Drug Perfusion and Analysis:

-

This compound is applied to the bath solution, and the resulting changes in current are measured and analyzed as described for the patch-clamp technique.[18]

Conclusion

The antiarrhythmic effects of this compound are a direct consequence of its complex interactions with multiple cardiac ion channels. Its primary mechanism involves the blockade of fast sodium channels and several types of potassium channels, leading to a slowing of conduction and prolongation of the action potential duration. This detailed understanding of its molecular basis, supported by quantitative data from rigorous experimental protocols, is crucial for the continued development of safer and more effective antiarrhythmic therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiac electrophysiology and pharmacology.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug this compound* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EMDB-0942: voltage-gated sodium channel Nav1.5 with this compound - Yorodumi [pdbj.org]

- 6. This compound-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on the action potential duration restitution property in the right ventricular outflow tract in patients with brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. circres.ahajournals.org [circres.ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Quantitative Comparison of Effects of Dofetilide, Sotalol, this compound, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 16. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselectivity of Quinidine versus Quinine on hERG Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human ether-a-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization. Its blockade can lead to QT interval prolongation and life-threatening arrhythmias, making it a key focus in drug safety assessment. Quinidine and quinine, diastereomers used as an antiarrhythmic and an antimalarial agent respectively, both interact with the hERG channel. However, they exhibit significant stereoselectivity in their blocking potency and effects on channel kinetics. This technical guide provides a comprehensive overview of the stereoselective interactions of this compound and quinine with hERG channels, detailing the quantitative differences, underlying molecular mechanisms, and the experimental protocols used to elucidate these findings.

Stereochemical Difference

This compound and quinine are structurally similar, but differ in the stereochemistry at two of their five chiral centers. This three-dimensional difference is the basis for their distinct pharmacological profiles.

Quantitative Comparison of hERG Channel Blockade

The stereoselective interaction of this compound and quinine is most evident in their differing potencies for blocking the hERG channel. This compound is consistently reported to be a more potent hERG blocker than quinine.

| Compound | Expression System | IC50 (μM) | Fold Difference (Quinine/Quinidine) | Reference |

| This compound | Xenopus oocytes | 3.00 ± 0.03 | ~14.7 | [1][2] |

| Quinine | Xenopus oocytes | 44.0 ± 0.6 | [1][2] | |

| This compound | Ltk⁻ cells | 0.8 ± 0.1 | ~13.8 | [2][3] |

| Quinine | Ltk⁻ cells | 11 ± 3 | [2][3] |

Molecular Determinants of Stereoselectivity

The stereospecific interaction of this compound and quinine with the hERG channel is largely attributed to the F656 residue located in the S6 domain of the channel's pore.[1][4][5] Mutation of this phenylalanine to cysteine (F656C) has been shown to reverse the stereoselectivity, making quinine more potent than this compound at blocking the mutated channel.[1][3][4] This highlights the critical role of the F656 residue in forming a stereoselective binding pocket for these drugs. Aromatic amino acids, such as Y652 and F656, within the S6 segment are crucial determinants for the binding of many hERG blockers.[5][6]

Effects on hERG Channel Gating

Beyond differences in blocking potency, this compound and quinine also exhibit distinct effects on the gating kinetics of the hERG channel.

| Gating Parameter | Effect of this compound | Effect of Quinine | Reference |

| Deactivation | Slowed (Time constant prolonged from 1274.00 ± 49.69 ms to 2079.00 ± 196.80 ms with 10 µM) | Accelerated (Time constant shortened from 976.70 ± 32.42 ms to 726.00 ± 13.80 ms with 100 µM) | [1][7] |

| Inactivation | Accelerated (Time constant at +10 mV shortened from 16.86 ± 2.95 ms to 8.13 ± 0.55 ms with 10 µM) | Accelerated (Time constant at +10 mV shortened from 16.86 ± 2.95 ms to 6.50 ± 1.48 ms with 100 µM) | [5][6][7] |

Experimental Protocols

The investigation of this compound and quinine's effects on hERG channels primarily relies on electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying ion channels expressed in a heterologous system.[1]

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from mature female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[1]

-

cRNA Injection: Oocytes are injected with cRNA encoding the wild-type or mutant hERG channel and incubated for 2-5 days to allow for channel protein expression.[1]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a control solution (e.g., ND96).

-

Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents. Specific voltage protocols are applied to elicit hERG channel activity. For hERG, a depolarizing pulse activates and opens the channels, and a subsequent repolarizing step is used to measure the tail current.[1]

-

-

Drug Application: After recording baseline currents, the perfusion solution is switched to one containing the desired concentration of this compound or quinine.[1]

-

Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude in the presence and absence of the drug. Dose-response curves are generated to determine the IC50 value.[1]

Whole-Cell Patch-Clamp in Mammalian Cells

This technique allows for the recording of ionic currents from a single mammalian cell, providing high-resolution data.[8]

Methodology:

-

Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 or Ltk⁻ cells) is cultured and transiently or stably transfected with the cDNA encoding the hERG channel.[1][2]

-

Electrophysiological Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell ("whole-cell" configuration).

-

A patch-clamp amplifier applies voltage protocols and records the resulting currents.[1]

-

-

Drug Application: The drug is applied to the cell via a rapid perfusion system.[1]

-

Data Analysis: Similar to TEVC, the reduction in current amplitude is measured to quantify the drug's effect, and dose-response curves are constructed to determine the IC50 value.[1]

Conclusion

The stereoselective effects of this compound and quinine on the hERG channel underscore the importance of three-dimensional molecular structure in drug-target interactions. This compound is a significantly more potent hERG channel blocker than its diastereomer, quinine. This difference in potency is primarily attributed to the interaction with the F656 residue in the channel's pore. Furthermore, the two drugs have distinct effects on hERG channel deactivation. These findings, elucidated through detailed electrophysiological studies, provide a clear molecular basis for the different clinical applications and cardiac safety profiles of these two important drugs. For drug development professionals, this case study serves as a critical reminder of how subtle stereochemical differences can lead to profound pharmacological consequences.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect [mdpi.com]

- 4. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

Quinidine's Historical Role as an Antimalarial Agent: A Technical Guide for Researchers

An in-depth exploration of the historical research, mechanism of action, and experimental evaluation of quinidine, a cinchona alkaloid, in the context of antimalarial drug development.

Introduction

This compound, a dextrorotatory diastereoisomer of quinine, is a naturally occurring cinchona alkaloid historically used for the treatment of cardiac arrhythmias.[1][2] Its antimalarial properties, recognized for decades, positioned it as a significant area of research, particularly with the emergence of chloroquine-resistant Plasmodium falciparum.[3] This technical guide provides a comprehensive overview of the historical use of this compound as an antimalarial agent, focusing on its mechanism of action, key experimental protocols, and a summary of research findings. It is intended for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of quinoline-based antimalarial drugs.

Mechanism of Action: Interference with Heme Detoxification

This compound shares a primary mechanism of action with other quinoline antimalarials, targeting the erythrocytic stage of the Plasmodium parasite.[1] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline pigment called hemozoin.[5]

This compound is a weak base, which allows it to accumulate to high concentrations in the acidic environment of the parasite's food vacuole.[6] Once inside, it is believed to interfere with hemozoin formation through several proposed mechanisms:

-

Inhibition of Heme Polymerase: this compound may directly inhibit a putative "heme polymerase" enzyme responsible for catalyzing the formation of hemozoin.[1][6]

-

Complex Formation: It can form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[1] This complex may also be toxic to the parasite.

-

Capping of Hemozoin Crystals: Research on related quinolines suggests they may bind to the surface of hemozoin crystals, "capping" them and preventing further growth.[4]

The accumulation of toxic, unpolymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[1]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Treatment with this compound Gluconate of Persons with Severe Plasmodium falciparum Infection: Discontinuation of Parenteral Quinine [cdc.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modern Alchemist's Guide to a Classic Drug: Discovery, Synthesis, and Derivatization of Quinidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinidine, a natural alkaloid first isolated from the bark of the Cinchona tree, has a storied history in the treatment of cardiac arrhythmias and malaria.[1] Its complex stereochemistry and multifaceted mechanism of action have made it a subject of intense scientific scrutiny and a challenging target for chemical synthesis. This technical guide provides a comprehensive overview of the discovery of this compound, modern synthetic methodologies for its preparation and the creation of its derivatives, and the experimental protocols used to evaluate their biological activity. Detailed signaling pathways, experimental workflows, and quantitative data are presented to serve as a valuable resource for professionals in drug discovery and development.

A Legacy of Discovery: From Cinchona Bark to a Class IA Antiarrhythmic

The therapeutic use of Cinchona bark dates back to the 17th century, where it was recognized for its antimalarial properties.[2] It wasn't until 1820 that French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated quinine, the primary alkaloid in the bark.[2] this compound, a diastereomer of quinine, was later identified and found to possess potent antiarrhythmic properties.[1][3] This discovery was a landmark in cardiovascular medicine, establishing this compound as a foundational Class IA antiarrhythmic agent.[4] Its historical significance is rooted in the astute observation of a patient's self-treatment for atrial fibrillation, which led to its formal investigation and adoption in clinical practice.[5]

The Synthetic Challenge: Modern Approaches to the this compound Core and its Analogs

The total synthesis of this compound and its diastereomer, quinine, has been a benchmark in organic synthesis for decades. Early efforts by Woodward and Doering in 1944 marked a significant milestone, though the final steps of their proposed synthesis were a subject of debate until successfully replicated in 2007.[6] Modern synthetic strategies have focused on improving efficiency, stereoselectivity, and the ability to generate diverse derivatives.

Total Synthesis and Key Strategic Considerations

Contemporary total syntheses often employ catalytic asymmetric methods to establish the multiple stereocenters of the quinuclidine core.[6] One notable strategy involves a "local desymmetrization" approach, which allows for the divergent synthesis of both quinine and this compound from a common, symmetrical precursor.[7] Key reactions in these syntheses include:

-

Asymmetric Sharpless Dihydroxylation: To introduce key stereocenters.[4]

-

Heck Coupling: For the formation of carbon-carbon bonds to build the quinoline or vinyl side chain.[8]

-

Reductive Amination: To construct the quinuclidine ring system.[9]

Synthesis of Key Derivatives and Metabolites

The development of this compound derivatives is crucial for exploring structure-activity relationships (SAR) and improving the therapeutic profile. A significant area of focus has been the synthesis of metabolites, such as 3-hydroxythis compound, which is the major biotransformation product of this compound and possesses antiarrhythmic activity itself.[10][11][12]

| Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |

| 3-Hydroxythis compound | Microbial oxidation of this compound | - | - | [10] |

| C9-Ester Analogs | Esterification of the C9 hydroxyl group | Acyl chlorides, anhydrides | Variable | [13] |

| C3-Vinyl Modified Analogs | Heck Coupling | Aryl halides, Palladium catalyst | Up to 78% | [8] |

| Dehydroxyquinine Analogs | Ni-catalyzed Cross Electrophile Coupling | Quincorine bromide, (Hetero)aryl bromides | Good | [5] |

Experimental Protocols

Synthesis Protocol: Heck Coupling for C3-Vinyl Modification of Quinine (Analogous for this compound)

This protocol is adapted from the work of McGinniss (2013) for the synthesis of a quinine derivative, which is analogous to the modification of this compound.[8]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add quinine (1.0 eq), the desired aryl bromide (1.1 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium phosphate (3.0 eq).

-

Solvent Addition: Add anhydrous dimethylacetamide (DMA) to the flask.

-

Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 80-120 °C) and stir for 24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired C3-vinyl modified derivative.

Biological Assay Protocol: In Vitro Antiplasmodium Activity against P. falciparum

This protocol is a generalized procedure based on standard methods for assessing the antimalarial activity of novel compounds.[14][15][16]

-

Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Prepare stock solutions of the test compounds (this compound derivatives) in dimethyl sulfoxide (DMSO) and perform serial dilutions to achieve the desired final concentrations.

-

Assay Setup: In a 96-well microtiter plate, add the parasite culture (at a defined parasitemia and hematocrit) to wells containing the serially diluted test compounds. Include positive (e.g., chloroquine, artesunate) and negative (vehicle control) controls.

-

Incubation: Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

Quantification of Parasite Growth: Measure parasite growth inhibition using a suitable method, such as:

-

Microscopy: Giemsa-stained blood smears to determine the percentage of infected erythrocytes.

-

SYBR Green I-based fluorescence assay: To quantify parasite DNA.

-

Histidine-rich protein 2 (HRP-2) assay: An ELISA-based method.[16]

-

-

Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Electrophysiology Protocol: Whole-Cell Patch-Clamp Analysis of NaV1.5 Channels

This protocol is based on established methods for evaluating the effects of ion channel-modulating drugs.[2][7][17][18][19]

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human NaV1.5 channel.

-

Electrophysiology Setup: Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.

-

Solutions: Use an external solution containing (in mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, and glucose 5, adjusted to pH 7.4. The internal (pipette) solution should contain (in mM): CsF 110, CsCl 20, NaCl 10, HEPES 10, and EGTA 10, adjusted to pH 7.2.

-

Recording Procedure:

-

Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage protocol to elicit NaV1.5 currents. For example, from a holding potential of -120 mV, apply depolarizing steps to various test potentials.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the this compound derivative at the desired concentration.

-

Data Analysis: Measure the peak inward sodium current before and after drug application to determine the percentage of block. Analyze the voltage-dependence of activation and inactivation to characterize the drug's mechanism of action.

Mechanism of Action: A Multi-Targeted Approach

This compound's antiarrhythmic effects are primarily attributed to its "use-dependent" blockade of the fast inward sodium current (INa) through the NaV1.5 channel.[7][10] This action slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity. However, this compound is a non-selective ion channel blocker, also affecting several potassium currents (e.g., IKr, IKs, Ito, IK1) which leads to a prolongation of the action potential duration and the QT interval on an electrocardiogram.[10] Additionally, this compound exhibits anticholinergic (vagolytic) activity by blocking muscarinic M2 receptors, which can increase heart rate.[20]

Caption: Signaling pathway of this compound's antiarrhythmic action.

Quantitative Data and Structure-Activity Relationships

The development of novel this compound derivatives is driven by the need to improve efficacy, selectivity, and reduce the proarrhythmic potential associated with the parent compound. Quantitative structure-activity relationship (QSAR) studies are instrumental in guiding these efforts.[9][21]

| Compound | Target/Assay | IC₅₀ / EC₅₀ | Units | Reference |

| This compound | P. falciparum (CQ-sensitive) | 1.9 | nmol/l | [16] |

| This compound | P. falciparum (CQ-resistant) | 2.0 | nmol/l | [16] |

| This compound | Aconitine-induced arrhythmia | 10.26 | µM | [19] |

| 3-Hydroxythis compound | Reperfusion-induced arrhythmia | 10.7 | mg/l | [22][23] |

| This compound | Reperfusion-induced arrhythmia | 2.2 | mg/l | [22][23] |

| Quinolizidine Derivative 1 | Aconitine-induced arrhythmia | 3.66 | µM | [19] |

| Quinolizidine Derivative 4 | Aconitine-induced arrhythmia | 10.67 | µM | [19] |

| Quinolizidine Derivative 5 | Aconitine-induced arrhythmia | 0.017 | µM | [19] |

Note: The quinolizidine derivatives are structurally related compounds tested in the same study for comparison.

Workflow for this compound Derivative Drug Discovery

The discovery and development of novel this compound derivatives follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Caption: Workflow for hit-to-lead optimization of this compound analogs.

Conclusion and Future Directions

This compound remains a cornerstone in the study of antiarrhythmic drugs and a valuable lead compound for the development of new therapeutics. While its clinical use has been tempered by concerns over proarrhythmic effects and a narrow therapeutic window, the core structure of this compound continues to inspire the design of novel derivatives with improved pharmacological profiles. Advances in synthetic chemistry, coupled with high-throughput screening and computational modeling, are paving the way for the next generation of this compound-inspired drugs. The detailed methodologies and data presented in this guide aim to facilitate these ongoing research and development efforts, ultimately leading to safer and more effective treatments for cardiac arrhythmias and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. metrionbiosciences.com [metrionbiosciences.com]

- 3. old.sk.ru [old.sk.ru]

- 4. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinine total synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. dl.uncw.edu [dl.uncw.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. (3S)-3-hydroxythis compound, the major biotransformation product of this compound. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxythis compound methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. A comparative study on the antiarrhythmic activity and acute toxicity of this compound and four new analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activity of pyronaridine against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. fda.gov [fda.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Antiarrhythmic activity of two this compound metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Quinidine: A Technical Guide for Drug Development Professionals

Executive Summary: Quinidine, a prototypical Class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias. Derived from the cinchona tree, its primary mechanism involves the blockade of multiple cardiac ion channels, leading to profound effects on the electrophysiology of the heart. This guide provides an in-depth analysis of this compound's pharmacological profile, detailing its mechanism of action, quantitative pharmacology, relevant experimental protocols, and clinical implications. Its multifaceted ion channel interactions, including potent sodium and potassium channel blockade, result in a slowing of conduction and prolongation of the cardiac action potential. While effective for certain arrhythmias like atrial fibrillation and Brugada Syndrome, its clinical utility is often limited by a narrow therapeutic index and a significant potential for proarrhythmic events, most notably Torsades de Pointes. Understanding its detailed pharmacokinetic and pharmacodynamic properties is critical for researchers and drug development professionals seeking to develop safer and more effective antiarrhythmic therapies.

Introduction

This compound is a stereoisomer of quinine and one of the earliest antiarrhythmic drugs developed. It is categorized as a Class Ia agent within the Vaughan-Williams classification system. This classification signifies its primary mechanism of blocking the fast inward sodium current (INa) with intermediate dissociation kinetics. Its effects are not limited to sodium channels; this compound is a non-selective ion channel blocker that also impacts potassium and calcium currents, contributing to its distinct electrophysiological signature and its therapeutic and toxic effects.

Mechanism of Action

Electrophysiological Effects on the Cardiac Action Potential

This compound's antiarrhythmic action stems from its ability to alter the cardiac action potential. Its primary effects include:

-

Depression of Phase 0 Depolarization: By blocking the fast inward sodium channels (INa), this compound decreases the maximum rate of depolarization (Vmax) of the action potential. This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.

-

Prolongation of Action Potential Duration (APD): this compound blocks several outward potassium currents, which are responsible for repolarization (Phase 3). This effect prolongs the APD and, consequently, the effective refractory period (ERP) of cardiac tissue.

-

ECG Manifestations: These cellular effects translate to observable changes on the surface electrocardiogram (ECG), including a widened QRS complex (due to slowed conduction) and a prolonged QT interval (due to extended repolarization).

Molecular Interactions with Ion Channels

-

Sodium Channel (Nav1.5) Blockade: this compound exhibits use-dependent blockade of Nav1.5, meaning its inhibitory effect is more pronounced at higher heart rates. It binds to the open state of the channel, slowing recovery from inactivation.

-

Potassium Channel (hERG, Kv1.5, etc.) Blockade: Blockade of the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels, is a key contributor to APD prolongation and the associated risk of Torsades de Pointes. This compound also blocks other potassium channels, including the atrial-specific Kv1.5.

-

Calcium Channel (Cav1.2) Blockade: this compound has a weaker blocking effect on the L-type calcium current (ICaL), which can contribute to a negative inotropic effect.

Other Pharmacological Actions

-

Anticholinergic (Vagolytic) Activity: this compound blocks muscarinic M2 receptors, which can lead to an increased heart rate and improved AV conduction. This effect can sometimes counteract its direct depressant actions on the sinoatrial and atrioventricular nodes.

Quantitative Pharmacology

The multichannel blocking effects and pharmacokinetic profile of this compound have been quantified in numerous studies.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | Current | Cell Type | IC50 Value (µM) | Reference(s) |

|---|---|---|---|---|

| Nav1.5 | INa (peak) | HEK293 | 28.9 ± 2.2 | |

| hERG (KCNH2) | IKr | Ltk- cells | 0.8 ± 0.1 | |

| hERG (KCNH2) | IKr | Xenopus oocytes | 3.00 ± 0.03 | |

| Kv1.5 | IKur | HL-1 cells | ~1 (EC50 for internalization) |

| Kv4.2 | Ito | HL-1 cells | 10 | |

IC50: Half-maximal inhibitory concentration. Values are presented as mean ± SEM where available.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Conditions / Notes | Reference(s) |

|---|---|---|---|

| Absorption | |||

| Bioavailability | 70% - 85% | Oral administration | |

| Time to Peak (Tmax) | ~2 hours | Immediate-release oral formulation | |

| Distribution | |||

| Volume of Distribution (Vd) | 2.0 - 3.5 L/kg | Healthy adults. Decreased in CHF, increased in cirrhosis. | |

| Plasma Protein Binding | 70% - 95% | Primarily to albumin. | |

| Metabolism | |||

| Pathway | Hepatic (60-85%) | Primarily via CYP3A4 hydroxylation. | |

| Active Metabolite | 3-hydroxy-quinidine (3HQ) | Possesses significant antiarrhythmic activity. | |

| Excretion | |||

| Elimination Half-life (t1/2) | 6 - 8 hours | Adults. Increased with age, CHF, and cirrhosis. | |

| Clearance | 2.5 - 5.0 mL/min/kg | Healthy adults. Reduced in the elderly, cirrhosis, and CHF. |

| Renal Excretion | 15% - 40% | Excreted as unchanged drug. | |

Experimental Methodologies

In Vitro Ion Channel Characterization: Whole-Cell Patch-Clamp Electrophysiology

The characterization of this compound's effects on specific ion channels is predominantly performed using the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the membrane of a single cell expressing the channel of interest.

Protocol Summary:

-

Cell Preparation: A cell line (e.g., HEK293 or CHO) stably or transiently expressing the target human ion channel (e.g., Nav1.5, hERG) is cultured.

-

Electrode Placement: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is pressed against the cell membrane to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: The membrane potential is clamped to a specific holding potential. A series of voltage steps (a "voltage protocol") is applied to elicit channel opening and generate an ionic current.

-

Data Acquisition: The resulting current is measured and recorded. A baseline recording is established before drug application.

-

Drug Perfusion: this compound, at various concentrations, is perfused over the cell. The effect on the ionic current is recorded at each concentration until a steady-state block is achieved.

-

Data Analysis: The peak current at each concentration is measured and normalized to the baseline current. A concentration-response curve is generated to calculate the IC50 value.

In Vivo Electrophysiological Assessment

In clinical research, the overall electrophysiological effect of this compound is evaluated using invasive electrophysiology (EP) studies. A typical protocol involves placing catheter electrodes within the heart to measure various conduction intervals and refractory periods before and after drug administration. Autonomic nervous system influences can be isolated by performing these measurements after autonomic blockade with agents like propranolol and atropine.

Clinical Profile

Therapeutic Indications

Despite its side-effect profile, this compound remains a therapeutic option for several conditions:

-

Atrial Fibrillation (AF) and Flutter: Used for the maintenance of sinus rhythm after cardioversion. However, meta-analyses have shown that while it is more effective than placebo, it may be associated with increased overall mortality.

-

Ventricular Arrhythmias: Can be used to prevent recurrent ventricular arrhythmias.

-

Channelopathies: It is a recommended therapy for patients with Brugada Syndrome and Short QT Syndrome to prevent life-threatening arrhythmias.

Table 3: Summary of Key Clinical Trial Findings for Atrial Fibrillation

| Study Type | Finding | Implication | Reference(s) |

|---|---|---|---|

| Meta-analysis (6 trials, 808 patients) | At 12 months, 50% of this compound patients remained in sinus rhythm vs. 25% of controls (p<0.001). | This compound is effective in maintaining sinus rhythm. | |

| Meta-analysis (6 trials, 808 patients) | Total mortality was 2.9% in the this compound group vs. 0.8% in the control group (odds ratio ≈ 3.0). | Efficacy is offset by a significant increase in mortality risk. | |

| Multicentre Controlled Study (176 patients) | After 1 year, 51% of the this compound group vs. 28% of the control group remained in sinus rhythm (p<0.001). | Confirms efficacy in a controlled setting. |

| Retrospective Analysis (501 patients) | In a controlled setting (monitored K+, QT interval, co-medication), cardioversion was successful in 84% with no life-threatening arrhythmias. | Suggests risk can be mitigated with careful patient selection and monitoring. | |

Adverse Effects and Proarrhythmic Potential

This compound's use is hampered by a wide range of adverse effects.

-

Proarrhythmia: The most serious adverse effect is the induction of Torsades de Pointes, a polymorphic ventricular tachycardia linked to excessive QT prolongation. This can occur even after the first dose.

-

Cinchonism: A collection of dose-related symptoms including tinnitus, headache, dizziness, and blurred vision.

-

Gastrointestinal Effects: Diarrhea, nausea, and vomiting are very common and often lead to discontinuation of therapy.

-

Immunological Reactions: Can cause thrombocytopenia (low platelet count) and a lupus-like syndrome.

Drug-Drug Interactions

This compound is involved in several clinically significant drug interactions:

-

CYP450 System: It is a potent inhibitor of CYP2D6, which can increase the concentration of beta-blockers, some antidepressants, and opioids. It is metabolized by CYP3A4, so inhibitors of this enzyme (e.g., erythromycin, ketoconazole) can increase this compound levels and toxicity risk.

-

P-glycoprotein (P-gp) Inhibition: this compound inhibits the P-gp transporter, which can significantly increase plasma concentrations of drugs like digoxin, increasing the risk of digoxin toxicity.

Conclusion